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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize isomaltulose hydrate, a disaccharide of interest in the food and pharmaceutical

industries. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, offering a summary of key data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

including carbohydrates like isomaltulose. Both ¹H and ¹³C NMR provide detailed information

about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for isomaltulose.

It is important to note that this data was obtained from a study conducted in a supercooled

aqueous solution (H₂O/D₂O 95:5) at -7°C, which allowed for the observation of hydroxyl

protons. Chemical shifts in standard D₂O at room temperature may vary slightly.

Table 1: ¹H NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution
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Proton Fructose Moiety (δ, ppm) Glucose Moiety (δ, ppm)

H-1 - 5.32

H-2 - 3.58

H-3 4.12 3.75

H-4 4.04 3.42

H-5 3.84 3.80

H-6a 3.93 -

H-6b 3.73 -

OH-1 - 6.54

OH-2 - 6.22

OH-3 6.18 6.08

OH-4 6.00 6.20

OH-5 - -

OH-6 - 5.88

Data sourced from a study by Moureq et al. (2018).

Table 2: ¹³C NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution

Carbon Fructose Moiety (δ, ppm) Glucose Moiety (δ, ppm)

C-1 63.8 94.5

C-2 104.8 72.8

C-3 76.8 74.0

C-4 75.2 70.8

C-5 81.8 73.2

C-6 65.2 61.8
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Data sourced from a study by Moureq et al. (2018).

Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of

isomaltulose hydrate.

Sample Preparation:

Weigh 10-20 mg of isomaltulose hydrate into a clean, dry vial.

Add approximately 0.7 mL of deuterium oxide (D₂O, 99.9%).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

Spectrometer: 400 MHz or higher field NMR spectrometer

Solvent: D₂O

Temperature: 298 K (25 °C)

¹H NMR:

Pulse sequence: Standard single-pulse (zg30)

Number of scans: 16-64

Relaxation delay: 1-5 s

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of scans: 1024 or more, depending on concentration
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Relaxation delay: 2-5 s

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands
While a specific, fully assigned experimental spectrum for isomaltulose hydrate is not readily

available in the literature, the following table lists the expected characteristic absorption bands

for carbohydrates, which are applicable to isomaltulose hydrate. The broad O-H stretching

band is a prominent feature of its hydrated form.

Table 3: Expected Characteristic IR Absorption Bands for Isomaltulose Hydrate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600 - 3200 O-H stretching (broad)

Hydroxyl groups

(intermolecular H-bonding) and

water of hydration

3000 - 2800 C-H stretching Aliphatic C-H in the sugar rings

~1640 H-O-H bending Water of hydration

1460 - 1300 C-H bending Aliphatic C-H

1200 - 950 C-O stretching
C-O bonds in alcohols and

ethers (glycosidic linkage)

Below 950 Fingerprint Region

Complex vibrations

characteristic of the entire

molecule

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
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The KBr (potassium bromide) pellet method is a common technique for obtaining IR spectra of

solid samples.

Sample Preparation:

Thoroughly grind 1-2 mg of isomaltulose hydrate with approximately 100-200 mg of dry,

spectroscopic grade KBr powder in an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet die.

Press the powder under high pressure (typically several tons) using a hydraulic press to form

a thin, transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of

isomaltulose hydrate.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Isomaltulose
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Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis of Isomaltulose Hydrate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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